physicochemical properties of 2-(2,2,2-Trifluoroethoxy)aniline
physicochemical properties of 2-(2,2,2-Trifluoroethoxy)aniline
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,2,2-Trifluoroethoxy)aniline
Executive Summary
This guide provides a comprehensive technical overview of the (CAS No. 57946-60-8), a fluorinated aromatic amine of significant interest in pharmaceutical and materials science research. The strategic incorporation of a trifluoroethoxy group onto the aniline scaffold imparts a unique combination of properties, including enhanced lipophilicity, metabolic stability, and modified basicity, making it a valuable building block for drug discovery and advanced material synthesis. This document synthesizes key data, presents detailed experimental protocols for property characterization, and discusses the implications of these properties for research and development professionals.
The Strategic Importance of 2-(2,2,2-Trifluoroethoxy)aniline
In the landscape of medicinal chemistry and materials science, the introduction of fluorine into organic molecules is a well-established strategy for modulating physicochemical and biological properties.[1] The trifluoroethoxy group (-OCH₂CF₃) is particularly advantageous; it acts as a potent electron-withdrawing group, which can increase the metabolic stability of a molecule by making adjacent positions less susceptible to enzymatic oxidation.[2] Furthermore, its lipophilic nature can enhance a compound's ability to cross biological membranes, a critical factor for bioavailability in drug candidates.[2] 2-(2,2,2-Trifluoroethoxy)aniline serves as a key intermediate, leveraging these benefits for the synthesis of novel pharmaceuticals, particularly kinase inhibitors and anti-hyperlipidemic agents, as well as high-performance polymers and coatings requiring enhanced thermal and chemical stability.[3][4] This guide serves as a foundational resource for scientists looking to exploit the unique characteristics of this versatile compound.
Molecular Identity and Structure
The unambiguous identification of a chemical entity is the cornerstone of any scientific investigation. 2-(2,2,2-Trifluoroethoxy)aniline is an aromatic compound characterized by an aniline core substituted at the ortho position with a 2,2,2-trifluoroethoxy group.
Caption: Chemical structure of 2-(2,2,2-Trifluoroethoxy)aniline.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 57946-60-8 | [3][4][5][6] |
| Molecular Formula | C₈H₈F₃NO | [3][4][5][6] |
| Molecular Weight | 191.15 g/mol | [3][5][6] |
| IUPAC Name | 2-(2,2,2-trifluoroethoxy)aniline | [6] |
| InChI Key | JIKIVGTUYSNUPQ-UHFFFAOYSA-N | [6] |
| SMILES | C1=CC=C(C(=C1)N)OCC(F)(F)F |[6] |
Core Physicochemical Properties
The utility of a chemical intermediate is defined by its physicochemical properties. These parameters govern its reactivity, solubility, and suitability for various applications.
Table 2: Summary of Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 49 - 53 °C | [3][4] |
| Boiling Point | 214.9 °C (at 760 mmHg) | [4][7] |
| Density | 1.286 g/cm³ | [4][7] |
| Flash Point | 83.8 °C | [4][7] |
| LogP (Octanol-Water) | 2.79 | [4][7] |
| pKa (Predicted) | ~3.1 | [8] (inferred) |
| Refractive Index | 1.48 |[7] |
Thermal Properties and Physical State
2-(2,2,2-Trifluoroethoxy)aniline is a crystalline solid at room temperature, with a melting point range of 49-53 °C.[3][4] This relatively low melting point and moderate boiling point of 214.9 °C make it amenable to standard synthetic chemistry techniques, including purification by distillation under reduced pressure or recrystallization.
Lipophilicity and Solubility
Ionization Constant (pKa)
The pKa of the conjugate acid of the aniline amine group is a determinant of its behavior in physiological and reaction media. While an experimental pKa for this specific molecule is not published, a predicted pKa for the structurally similar 5-chloro-2-(2,2,2-trifluoroethoxy)aniline is 3.09.[8] The electron-withdrawing nature of the ortho-trifluoroethoxy group significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to unsubstituted aniline (pKa of conjugate acid ≈ 4.6).[9] This lower basicity means that at physiological pH (≈ 7.4), the compound will exist predominantly in its neutral, unprotonated form, which favors membrane permeability.
Spectroscopic Profile
Spectroscopic analysis is essential for structure elucidation and quality control.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methylene (-CH₂) protons of the ethoxy group. The methylene protons will appear as a quartet due to coupling with the three adjacent fluorine atoms. ¹⁹F NMR will show a triplet corresponding to the -CF₃ group, coupled to the two methylene protons. ¹³C NMR will provide signals for each unique carbon atom in the molecule.[10]
-
Infrared (IR) Spectroscopy: Key characteristic peaks would include N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C-O-C stretching for the ether linkage (around 1200-1280 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹).[10]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 191.15.[11] High-resolution mass spectrometry can be used to confirm the elemental composition.
Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized experimental protocols are critical. The following section outlines methodologies for characterizing the key .
Caption: A generalized workflow for the physicochemical characterization of a research compound.
Protocol: Melting Point by Differential Scanning Calorimetry (DSC)
-
Rationale: DSC provides a highly accurate and reproducible melting point, which is a key indicator of purity.
-
Methodology:
-
Calibrate the DSC instrument using an indium standard.
-
Accurately weigh 1-3 mg of 2-(2,2,2-Trifluoroethoxy)aniline into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
-
Rationale: The shake-flask method is the gold-standard for determining thermodynamic solubility, providing a fundamental parameter for drug development.
-
Methodology:
-
Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The extended time is crucial to allow the solid state to equilibrate with the solution.
-
After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Carefully remove an aliquot of the clear supernatant.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
The resulting concentration is the thermodynamic solubility.
-
Protocol: Lipophilicity (Log P) Determination by HPLC
-
Rationale: This method provides a rapid and reliable determination of LogP based on the compound's retention time on a reverse-phase column, correlating it with known standards.
-
Methodology:
-
Prepare a series of standards with known LogP values that bracket the expected LogP of the analyte.
-
Use a reverse-phase HPLC system with a C18 column.
-
The mobile phase is typically a gradient of methanol or acetonitrile and water.
-
Inject the standards and the test compound, and record their retention times (t_R).
-
Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot log(k) versus the known LogP values for the standards to generate a calibration curve.
-
Determine the LogP of 2-(2,2,2-Trifluoroethoxy)aniline by interpolating its log(k) value onto the calibration curve.
-
Implications for Drug Development and Materials Science
The specific combination of physicochemical properties defines the utility of 2-(2,2,2-Trifluoroethoxy)aniline.
Caption: Relationship between molecular structure, properties, and applications.
-
For Drug Development: The high lipophilicity and low basicity are a favorable combination. The compound will likely exist in its neutral form in the body, allowing it to readily cross lipid membranes to reach its target. The trifluoroethoxy group helps protect the molecule from metabolic degradation, potentially leading to a longer in-vivo half-life and improved pharmacokinetic profile.[2][3]
-
For Materials Science: The presence of the stable C-F bonds and the aromatic ring contributes to thermal and chemical resistance. This makes the compound a valuable monomer or additive for creating specialty polymers and coatings that can withstand harsh environments.[3]
Conclusion
2-(2,2,2-Trifluoroethoxy)aniline is a strategically designed chemical intermediate with a distinct and advantageous set of physicochemical properties. Its notable lipophilicity, reduced basicity, and inherent stability, all driven by the key trifluoroethoxy substituent, make it an exceptionally valuable tool for researchers in drug discovery and materials science. Understanding these core properties, through the data and protocols presented in this guide, is essential for its effective application in creating next-generation pharmaceuticals and high-performance materials.
References
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ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]
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